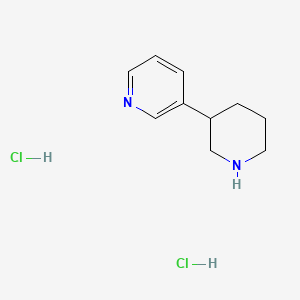

3-(Piperidin-3-yl)pyridine dihydrochloride

Description

3-(Piperidin-3-yl)pyridine dihydrochloride is a heterocyclic organic compound featuring a pyridine ring substituted with a piperidine moiety at the 3-position, stabilized as a dihydrochloride salt. The dihydrochloride salt form enhances solubility and stability, making it suitable for experimental and industrial use .

Properties

IUPAC Name |

3-piperidin-3-ylpyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c1-3-9(7-11-5-1)10-4-2-6-12-8-10;;/h1,3,5,7,10,12H,2,4,6,8H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIXCCSOHYFMHHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CN=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909312-18-0 | |

| Record name | 3-(piperidin-3-yl)pyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-3-yl)pyridine dihydrochloride typically involves the reaction of 3-pyridylboronic acid with 3-chloropiperidine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. The final product is purified through crystallization or other suitable purification techniques to achieve the desired purity levels.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding N-oxides.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like sodium iodide or potassium fluoride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; aqueous or organic solvents; room temperature to elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions; room temperature to reflux.

Substitution: Sodium iodide, potassium fluoride; polar aprotic solvents; room temperature to elevated temperatures.

Major Products:

Oxidation: N-oxides of 3-(Piperidin-3-yl)pyridine.

Reduction: Reduced derivatives with altered electronic properties.

Substitution: Halogenated derivatives with potential for further functionalization.

Scientific Research Applications

3-(Piperidin-3-yl)pyridine dihydrochloride has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its primary mechanism of action involves interaction with specific molecular targets like receptors or enzymes in biological systems, acting either as an agonist or antagonist to modulate their activity and influence biochemical pathways.

Scientific Research Applications

- Chemistry It serves as a building block in synthesizing complex organic molecules and heterocyclic compounds.

- Biology It is explored as a ligand in biochemical assays and receptor studies.

- Medicine It is investigated for its potential pharmacological properties, including its potential as a therapeutic agent for treating neurological disorders. Specifically, it has shown potential in pain management through its action on histamine H3 and sigma-1 receptors.

- Industry It is utilized in developing novel materials and as an intermediate in pharmaceutical production.

Biological Activities

This compound has notable biological activities, especially in pharmacology and medicinal chemistry. Research indicates it acts as an enzyme inhibitor in the renin-angiotensin system, which is crucial for hypertension management because renin regulates blood pressure. Similar compounds have demonstrated potential in modulating neurotransmitter systems, suggesting applications in neuropharmacology and neurological disorder treatments.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Enzyme Inhibition | Inhibits renin activity | Hypertension management |

| Neurotransmitter Modulation | Modulates neurotransmitter systems | Neuropharmacology |

| Antimicrobial Properties | Exhibits antibacterial/antifungal activities | Treatment of infections |

Mechanism of Action

The mechanism of action of 3-(Piperidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogs and Their Properties

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Differences |

|---|---|---|---|---|

| 3-Fluoro-4-(piperidin-3-yl)pyridine dihydrochloride | C₁₀H₁₃Cl₂FN₂ | Not reported | 2256054-74-5 | Fluorine substituent at pyridine 3-position |

| 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride | C₉H₁₃N₃·2HCl | 236.14 | 1193388-05-4 | Pyrrolidine (5-membered) vs. piperidine (6-membered) ring |

| 3-(5-Amino-1-pentanoyl)pyridine dihydrochloride | C₁₁H₁₆Cl₂N₂O | Not reported | Not listed | Pentanoyl side chain with amine group |

| 3-(Piperidin-2-yl)pyridine hydrochloride | C₁₀H₁₅ClN₂ | 198.69 | Multiple entries | Piperidine substitution at pyridine 2-position |

Physicochemical and Functional Comparisons

Ring Size and Substitution Position

- Piperidine vs. Pyrrolidine : Piperidine (6-membered ring) derivatives like 3-(Piperidin-3-yl)pyridine dihydrochloride exhibit distinct conformational flexibility compared to pyrrolidine (5-membered ring) analogs (e.g., 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride). This affects binding affinity in receptor-targeted applications .

- Substitution Position : Substitution at the pyridine 3-position (target compound) versus 2-position (e.g., 3-(Piperidin-2-yl)pyridine hydrochloride) alters steric and electronic interactions, influencing reactivity and biological activity .

Functional Group Modifications

- Fluorinated Derivatives : The addition of fluorine (e.g., 3-Fluoro-4-(piperidin-3-yl)pyridine dihydrochloride) enhances metabolic stability and lipophilicity, making it advantageous in drug design .

- Side Chain Variations: Compounds like 3-(5-Amino-1-pentanoyl)pyridine dihydrochloride introduce extended side chains, which may improve solubility or enable conjugation in prodrug development .

Biological Activity

3-(Piperidin-3-yl)pyridine dihydrochloride is a chemical compound that has garnered attention due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted at the 3-position with a pyridine moiety, typically presented as a dihydrochloride salt to enhance solubility in aqueous solutions. Its molecular formula is C₁₁H₁₄Cl₂N₂, with a molecular weight of approximately 226.7 g/mol. The structural arrangement positions it within both the piperidine and pyridine chemical families, suggesting versatility in various chemical and biological applications.

Research indicates that this compound acts primarily as an inhibitor of enzymes involved in the renin-angiotensin system . This inhibition is crucial for managing hypertension, as renin plays a vital role in regulating blood pressure. Additionally, compounds with similar structures have shown promise in modulating neurotransmitter systems, indicating potential applications in neuropharmacology and the treatment of neurological disorders.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Enzyme Inhibition | Inhibits renin activity | Hypertension management |

| Neurotransmitter Modulation | Modulates neurotransmitter systems | Neuropharmacology |

| Antimicrobial Properties | Exhibits antibacterial and antifungal activities | Treatment of infections |

Hypertension Management

One significant area of research focuses on the compound's role in hypertension management. Studies have shown that it effectively inhibits renin, leading to reduced angiotensin II levels and consequently lowering blood pressure. This mechanism is vital for developing antihypertensive therapies.

Neuropharmacological Effects

Compounds similar to this compound have demonstrated effects on neurotransmitter systems, suggesting potential benefits in treating conditions such as anxiety and depression. These compounds may interact with receptors involved in mood regulation, although specific studies on this compound are still limited.

Case Studies and Research Findings

Recent studies have provided insights into the pharmacological profile of this compound:

- In Vitro Studies : Research has shown that the compound exhibits significant activity against various biological targets. For example, it was tested for its ability to inhibit IL-1β secretion in human monocyte-derived macrophages, demonstrating an IC50 value indicative of potent activity .

- In Vivo Efficacy : In animal models, particularly using BALB/c mice, the compound was effective in reducing IL-1β levels post-LPS challenge, showcasing its anti-inflammatory potential .

- Pharmacokinetics : The pharmacokinetic properties indicate that it has a long distribution half-life (approximately 2.1 hours) and an elimination half-life (approximately 9 hours), which supports its potential for therapeutic use .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with commercially available piperidine derivatives.

- Reactions : Key reactions may include nucleophilic substitutions and cyclization processes to form the piperidine-pyridine structure.

- Purification : The final product is usually purified through recrystallization or chromatography to ensure high purity for biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.